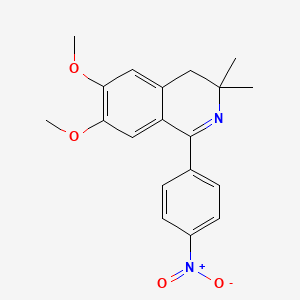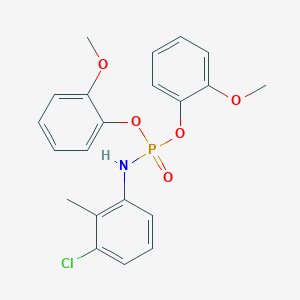![molecular formula C15H24Cl2N2 B4969819 (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4969819.png)
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine, commonly known as Cetalkonium Chloride (CKC), is a quaternary ammonium compound that has been widely used in various fields, including pharmaceuticals, cosmetics, and agriculture. CKC is a cationic surfactant that possesses strong antimicrobial properties, making it an effective preservative and disinfectant agent. In
Scientific Research Applications
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been extensively studied for its antimicrobial properties. It has been used as a preservative in various pharmaceutical formulations, including eye drops, nasal sprays, and oral solutions. (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine has also been used as a disinfectant in hospitals, clinics, and laboratories. Additionally, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been studied for its potential use in agriculture as a pesticide and herbicide.
Mechanism of Action
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine works by disrupting the cell membrane of microorganisms, leading to cell lysis and death. (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been shown to have low toxicity in humans and animals. It is rapidly metabolized and excreted from the body, minimizing the risk of accumulation and toxicity. (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been shown to have no significant effects on the immune system, reproductive system, or nervous system.
Advantages and Limitations for Lab Experiments
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a versatile antimicrobial agent that is effective against a wide range of microorganisms. It is easy to use and has a long shelf life. However, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine can be expensive compared to other disinfectants and preservatives. Additionally, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine may not be effective against certain microorganisms, and its efficacy can be affected by environmental factors such as pH and temperature.
Future Directions
There are several areas of potential future research for (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine. One area is the development of new formulations and applications for (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine in pharmaceuticals, cosmetics, and agriculture. Another area is the investigation of the potential use of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine in combination with other antimicrobial agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine and its effects on different microorganisms.
Synthesis Methods
(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine can be synthesized by the reaction of 2,3-dichlorobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline powder that is soluble in water and ethanol.
properties
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2N2/c1-4-18(5-2)10-11-19(6-3)12-13-8-7-9-14(16)15(13)17/h7-9H,4-6,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIGGQRLHBKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)

![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![4-allyl-1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4969812.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)
